molecular formula C5H8 B1201682 2,3-Pentadiene CAS No. 591-96-8

2,3-Pentadiene

Cat. No.: B1201682
CAS No.: 591-96-8
M. Wt: 68.12 g/mol
InChI Key: PODAMDNJNMAKAZ-UHFFFAOYSA-N
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Description

2,3-Pentadiene, also known as 1,3-dimethylallene, is an organic compound with the molecular formula C5H8. It is a type of diene, specifically a cumulated diene, characterized by having two adjacent double bonds. This compound is notable for its unique structure and reactivity, making it an interesting subject of study in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Pentadiene can be synthesized through various methods. One common approach involves the dehydration of 2-methyl-2,4-pentanediol in the presence of a supported metal catalyst and a catalyst auxiliary agent. This method avoids the use of strong acids, thereby improving product selectivity and yield while minimizing equipment corrosion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of elimination reactions on allylic halides or dihalides. These reactions typically require strong, sterically hindered bases to prevent competing substitution reactions .

Chemical Reactions Analysis

2,3-Pentadiene undergoes various types of chemical reactions, including:

Oxidation:

    Reagents and Conditions: Common oxidizing agents such as potassium permanganate or ozone can be used.

    Major Products: Oxidation typically leads to the formation of carboxylic acids or ketones.

Reduction:

    Reagents and Conditions: Hydrogenation using catalysts like palladium on carbon.

    Major Products: Reduction results in the formation of alkanes.

Substitution:

    Reagents and Conditions: Halogenation using halogens like chlorine or bromine.

    Major Products: Halogenated derivatives of this compound.

Cycloaddition:

Scientific Research Applications

2,3-Pentadiene has several applications in scientific research:

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its unique reactivity and stability compared to other dienes.

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of 2,3-pentadiene involves its ability to participate in various chemical reactions due to its cumulated diene structure. This structure allows for unique interactions with molecular targets, such as enzymes and other reactive species. The pathways involved often include the formation of reactive intermediates, such as radicals or carbocations, which then undergo further transformations .

Comparison with Similar Compounds

2,3-Pentadiene can be compared with other similar compounds, such as:

1,3-Pentadiene:

    Structure: Conjugated diene with double bonds separated by a single bond.

    Reactivity: More stable due to resonance stabilization.

1,4-Pentadiene:

    Structure: Isolated diene with double bonds separated by more than one single bond.

    Reactivity: Less stable compared to conjugated dienes.

Uniqueness of this compound:

Properties

InChI

InChI=1S/C5H8/c1-3-5-4-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODAMDNJNMAKAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30207848
Record name 2,3-Pentadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30207848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

68.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

591-96-8
Record name 2,3-Pentadiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=591-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Pentadiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Pentadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30207848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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